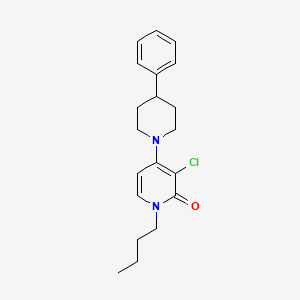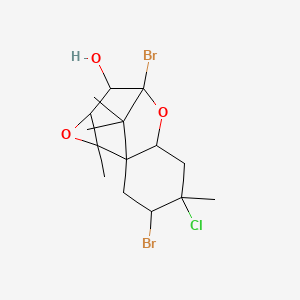
Hexaminolevulinate Hydrochloride
Overview
Description
Hexaminolevulinate hydrochloride is a compound used primarily as an optical imaging agent. It is marketed under the brand names Cysview® and Hexvix® and is used in photodynamic blue light cystoscopy to detect non-muscle invasive papillary cancer of the bladder . The compound is a hexyl ester of 5-aminolevulinic acid, a precursor to porphyrins including the photosensitizer protoporphyrin IX .
Mechanism of Action
Target of Action
Hexaminolevulinate Hydrochloride is primarily used as an optical imaging agent to detect carcinoma of the bladder . It targets the bladder mucosa cells, where it is proposed to enter the intracellular space .
Mode of Action
Hexaminolevulinate is an ester of the heme precursor, aminolevulinic acid. After bladder instillation, hexaminolevulinate enters the bladder mucosa and is proposed to enter the intracellular space of mucosal cells where it is used as a precursor in the formation of the photoactive intermediate protoporphyrin IX (PpIX) . PpIX and other photoactive porphyrins (PAPs) are thought to preferentially accumulate in neoplastic cells .
Biochemical Pathways
Hexaminolevulinate is a structural analogue to 5-aminolevulinic acid (a precursor to the porphyrin ring of heme), and is internalized and processed into the photoactive protoporphyrin IX at a high rate by tumor cells . After exposure to 360-450 nm light, the porphyrin will fluoresce red .
Pharmacokinetics
Hexaminolevulinate is more lipophilic than ALA, and is 50–100 times more efficient than ALA at inducing PpIX, which accumulates preferentially in neoplastic cells . Systemic absorption is expected to be minimal . It is given through a catheter into the bladder .
Result of Action
The result of this compound’s action is the detection of malignant lesions on cystoscopy; fluorescence from tumor tissue appears bright red and demarcated . This allows for the detection of bladder cancer, including carcinoma in situ, in patients with known or suspected lesions based on prior cystoscopy .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, it is instilled intravesically for use with photodynamic blue light cystoscopy as an adjunct to white light cystoscopy . The efficacy and stability of the compound can be affected by factors such as the light conditions under which it is used, as well as the specific characteristics of the patient’s bladder mucosa.
Preparation Methods
Hexaminolevulinate hydrochloride is synthesized through the esterification of 5-aminolevulinic acid with hexanol, followed by the formation of the hydrochloride salt. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process . Industrial production methods involve the reconstitution of hexaminolevulinate powder with a solvent to create a solution for intravesical administration .
Chemical Reactions Analysis
Hexaminolevulinate hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form protoporphyrin IX, a photoactive intermediate.
Reduction: The compound can be reduced under certain conditions, although this is less common.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Hexaminolevulinate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of porphyrins and other photoactive compounds.
Biology: The compound is used to study cellular uptake and metabolism of porphyrins.
Medicine: It is primarily used in the detection of bladder cancer through photodynamic blue light cystoscopy.
Industry: This compound is used in the production of diagnostic agents and imaging drugs.
Comparison with Similar Compounds
Hexaminolevulinate hydrochloride is often compared to other porphyrin precursors and imaging agents:
5-Aminolevulinic Acid (ALA): Hexaminolevulinate is more lipophilic and 50-100 times more efficient at inducing protoporphyrin IX compared to ALA.
Methyl Aminolevulinate (MAL): Similar to hexaminolevulinate, MAL is used in photodynamic therapy but has different pharmacokinetic properties.
Photofrin®: Another photosensitizer used in photodynamic therapy, but it has a different mechanism of action and clinical applications.
This compound is unique in its high efficiency and specificity for detecting bladder cancer through blue light cystoscopy .
Properties
IUPAC Name |
hexyl 5-amino-4-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.ClH/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12;/h2-9,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYXPFZBAZTOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161486 | |
| Record name | Hexaminolevulinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140898-91-5 | |
| Record name | Pentanoic acid, 5-amino-4-oxo-, hexyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140898-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaminolevulinate Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140898915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaminolevulinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAMINOLEVULINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4F329SL1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)


![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)
![1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B1673073.png)
![[5-(3a,4,5,6a-Tetrahydrofuro[2,3-b]furan-5-yl)-10-acetyloxy-4,5-dimethylspiro[9-oxatricyclo[6.2.2.01,6]dodecane-12,2'-oxirane]-2-yl] acetate](/img/structure/B1673078.png)

![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)



![1-[4-(((3,5-Dimethylanilino)carbonyl)methyl)phenoxy]cyclopentanecarboxylic acid](/img/structure/B1673086.png)

